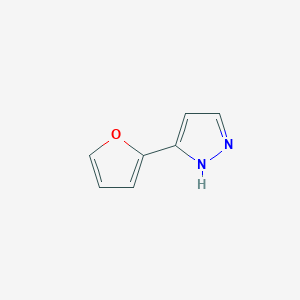

3-(furan-2-yl)-1H-pyrazole

Übersicht

Beschreibung

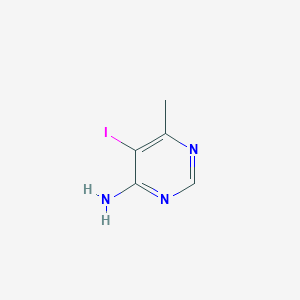

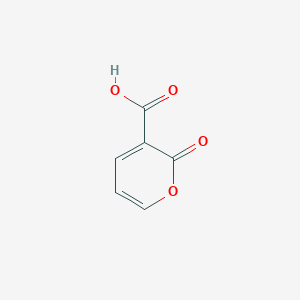

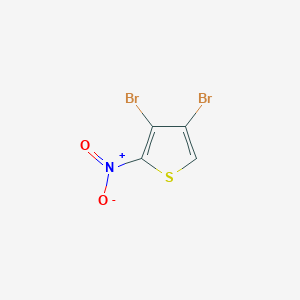

“3-(furan-2-yl)-1H-pyrazole” is a chemical compound that contains a furan ring and a pyrazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of “3-(furan-2-yl)-1H-pyrazole” and similar compounds often involves reactions such as hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The synthesis can also involve the hydration of carbon–carbon double bonds in the side chain and furane ring .

Molecular Structure Analysis

The molecular structure of “3-(furan-2-yl)-1H-pyrazole” and similar compounds often involves a furan ring and a pyrazole ring. The C7–N1 distance indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .

Chemical Reactions Analysis

“3-(furan-2-yl)-1H-pyrazole” and similar compounds undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution with arenes . Additionally, these compounds can undergo secondary transformations under superacidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(furan-2-yl)-1H-pyrazole” and similar compounds can vary. For example, some compounds in this class are colorless liquids, but aged samples appear amber . They are miscible with but unstable in water .

Wissenschaftliche Forschungsanwendungen

Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols

This compound is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These carbinols are important in various fields of chemistry due to their unique properties.

Synthesis of Trifluoroacetophenone Derivatives

3-(2-furyl)-1H-pyrazole is also used in the synthesis of trifluoroacetophenone derivatives . These derivatives have a wide range of applications in medicinal chemistry and drug discovery.

Inhibition of Malonyl-CoA Decarboxylase (MCD)

The compound is used in the development of malonyl-CoA decarboxylase (MCD) inhibitors . MCD is an enzyme that plays a crucial role in fatty acid metabolism, and its inhibition can be beneficial in the treatment of various metabolic disorders.

Sustainable Chemical Building Units

The compound and its novel-substituted derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts .

Renewable Synthesis

The renewable synthesis of 3-(2-furyl)-1H-pyrazole and its novel-substituted derivatives is an important application. This process starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .

Esterification

The substituted 3-(2-furyl)-1H-pyrazole acids can be esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . This process is important in the production of various esters, which have a wide range of applications in different industries.

Safety And Hazards

Safety and hazards associated with “3-(furan-2-yl)-1H-pyrazole” and similar compounds can vary. For example, some compounds in this class can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Future research on “3-(furan-2-yl)-1H-pyrazole” and similar compounds could focus on further understanding their synthesis, reactions, and properties. For example, one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions could be explored . Additionally, the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) could be investigated .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTWJTDNZKWQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356009 | |

| Record name | 3-(furan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-1H-pyrazole | |

CAS RN |

32332-98-2 | |

| Record name | 3-(furan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)

![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)